molecular formula C21H22N4O4S B2445212 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea CAS No. 891116-46-4

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea

Cat. No.: B2445212
CAS No.: 891116-46-4
M. Wt: 426.49
InChI Key: HYQLVLCBUGQZKH-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antitumor Activities : A study by Ling et al. (2008) discusses the synthesis of novel urea derivatives, similar in structure to the specified compound, and their evaluation for antitumor activities. This research indicates the potential of such compounds in cancer treatment (Ling et al., 2008).

  • Anticancer Agent Development : Feng et al. (2020) conducted a study on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. This study highlights the relevance of such compounds in developing new anticancer agents (Feng et al., 2020).

Bioactivity and Antimicrobial Evaluation

  • Antimicrobial Activity : Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity. This research provides insight into the potential use of these compounds in combating microbial infections (Shankar et al., 2017).

  • Antioxidant Activities : Abd-Almonuim et al. (2020) explored the antioxidant activities of coumarin substituted heterocyclic compounds, similar to the specified chemical. Such studies are crucial in understanding the potential of these compounds in mitigating oxidative stress (Abd-Almonuim et al., 2020).

Structural and Chemical Characterization

  • Crystal Structure Analysis : Song et al. (2008) provided a detailed analysis of the crystal structure of a similar urea compound, emphasizing the importance of structural characterization in understanding the properties and applications of these chemicals (Song et al., 2008).

Applications in Neuropharmacology

  • Orexin Receptor Antagonism : Piccoli et al. (2012) investigated the role of Orexin-1 receptor mechanisms using a compound structurally related to the specified urea derivative. This study provides insights into the neuropharmacological applications of such compounds (Piccoli et al., 2012).

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-12-4-6-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-5-7-16(28-2)17(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQLVLCBUGQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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